Calcium;7-[2-(4-fluorophenyl)-4-[(4-fluorophenyl)carbamoyl]-3-phenyl-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate
Description
Chemical Name: Calcium (3R,5R)-7-[2,3-bis(4-fluorophenyl)-5-isopropyl-4-(phenylcarbamoyl)-1H-pyrrol-1-yl]-3,5-dihydroxyheptanoate Molecular Formula: C₆₆H₆₆CaF₄N₄O₁₀ Molecular Weight: 1191.34 g/mol CAS Number: 693793-53-2 (primary), 501121-34-2 (synonym) Structural Features:
- Core: 1H-pyrrole ring substituted at positions 2, 3, 4, and 5.
- Substituents:
- Two 4-fluorophenyl groups (positions 2 and 3).
- Phenylcarbamoyl group (position 4).
- Isopropyl group (position 5).
- Side chain: (3R,5R)-3,5-dihydroxyheptanoate calcium salt. Role: A related substance of atorvastatin, a statin used to lower cholesterol. It is critical in quality control during atorvastatin synthesis .
Properties
Molecular Formula |
C33H33CaF2N2O5+ |
|---|---|
Molecular Weight |
615.7 g/mol |
IUPAC Name |
calcium;7-[2-(4-fluorophenyl)-4-[(4-fluorophenyl)carbamoyl]-3-phenyl-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate |
InChI |
InChI=1S/C33H34F2N2O5.Ca/c1-20(2)31-30(33(42)36-25-14-12-24(35)13-15-25)29(21-6-4-3-5-7-21)32(22-8-10-23(34)11-9-22)37(31)17-16-26(38)18-27(39)19-28(40)41;/h3-15,20,26-27,38-39H,16-19H2,1-2H3,(H,36,42)(H,40,41);/q;+2/p-1 |
InChI Key |
WOOPXICHBIRBQW-UHFFFAOYSA-M |
Canonical SMILES |
CC(C)C1=C(C(=C(N1CCC(CC(CC(=O)[O-])O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=C(C=C4)F.[Ca+2] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Calcium;7-[2-(4-fluorophenyl)-4-[(4-fluorophenyl)carbamoyl]-3-phenyl-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate involves multiple steps, including the formation of the pyrrole ring, introduction of the fluorophenyl groups, and the final coupling with calcium . Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity . The process may include continuous flow reactors and advanced purification techniques to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions: Calcium;7-[2-(4-fluorophenyl)-4-[(4-fluorophenyl)carbamoyl]-3-phenyl-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the reaction outcome .
Major Products: The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce different functional groups into the molecule .
Scientific Research Applications
Scientific Research Applications of Calcium;7-[2-(4-fluorophenyl)-4-[(4-fluorophenyl)carbamoyl]-3-phenyl-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate
This compound is a complex organic compound with multiple functional groups, including fluorophenyl, phenylcarbonimidoyl, propan-2-ylpyrrol-1-yl, and dihydroxyheptanoate. It is associated with atorvastatin, a well-known HMG-CoA reductase inhibitor used for lowering cholesterol levels.
Applications
- Building Block in Chemical Synthesis In chemistry, this compound serves as a building block for synthesizing more complex molecules.
This compound is relevant due to its connection with atorvastatin, a widely used HMG-CoA reductase inhibitor for reducing cholesterol. Atorvastatin is used to reduce serum levels of LDL-CHOLESTEROL, APOLIPOPROTEIN B, and TRIGLYCERIDES . It is also used to increase serum levels of HDL-CHOLESTEROL in the treatment of HYPERLIPIDEMIAS and for the prevention of CARDIOVASCULAR DISEASES in patients with multiple risk factors .
Atorvastatin Effects The compound's biological activity is closely related to the pharmacological effects of atorvastatin. Atorvastatin, inhibits HMG-CoA reductase, an enzyme that is critical in the synthesis of cholesterol. By inhibiting this enzyme, atorvastatin effectively reduces the production of cholesterol in the liver.
The effects of Atorvastatin are shown in the table below:
| Parameter | Atorvastatin Effect | Control Effect |
|---|---|---|
| LDL Cholesterol Reduction (%) | 50% | 10% |
| Triglycerides Reduction (%) | 30% | 5% |
| CRP Level Reduction (%) | 25% | 0% |
Mechanism of Action
The mechanism of action of Calcium;7-[2-(4-fluorophenyl)-4-[(4-fluorophenyl)carbamoyl]-3-phenyl-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate involves its interaction with specific molecular targets and pathways . The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects . Detailed studies are required to fully elucidate the molecular mechanisms involved .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Atorvastatin-Related Compounds
Atorvastatin Related Compound C
- Molecular Formula : C₆₆H₆₈CaF₂N₄O₁₀
- Molecular Weight : 1155.34 g/mol
- Key Differences :
- Fluorine Content : Contains two fluorine atoms (vs. four in the target compound).
- Substituents : One phenyl group replaces a 4-fluorophenyl group at position 3.
- Pharmacological Impact : Reduced fluorine content may lower lipophilicity and alter HMG-CoA reductase binding affinity .
Atorvastatin Related Compound H
Pyrimidine-Based Analog
- Chemical Name: Calcium (3R,5S,E)-7-(4-(4-fluorophenyl)-6-isopropyl-2-(N-methylmethylsulfonamido)pyrimidin-5-yl)-3,5-dihydroxyhept-6-enoate
- Molecular Formula : Ca(C₂₂H₂₇FN₃O₆S)₂
- Molecular Weight : 1001.14 g/mol
- Key Differences: Core Structure: Pyrimidine ring replaces pyrrole. Functional Groups: Contains a sulfonamide group (-SO₂NMe) and an unsaturated heptenoate chain.
- Pharmacological Impact : Pyrimidine-based statins may exhibit distinct pharmacokinetics due to altered electron distribution and steric effects .
Chlorophenyl Carbamate Derivatives
- Example: 4-Chloro-2-{[(3-chlorophenyl)amino]carbonyl}phenyl alkyl-carbamates
- Molecular Features :
- Core : Benzene ring with chloro and carbamate substituents.
- Lipophilicity : log k values (HPLC) range from 2.8 to 4.1, higher than pyrrole-based statins.
- Pharmacological Impact : Designed for acetylcholinesterase inhibition rather than HMG-CoA reductase targeting .
Comparative Data Table
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Core Structure | Key Substituents | Pharmacological Role |
|---|---|---|---|---|---|
| Target Compound | C₆₆H₆₆CaF₄N₄O₁₀ | 1191.34 | Pyrrole | Bis(4-fluorophenyl), phenylcarbamoyl | HMG-CoA reductase inhibitor |
| Atorvastatin Related Compound C | C₆₆H₆₈CaF₂N₄O₁₀ | 1155.34 | Pyrrole | Phenyl, 4-fluorophenyl | Synthesis intermediate |
| Pyrimidine-Based Analog | Ca(C₂₂H₂₇FN₃O₆S)₂ | 1001.14 | Pyrimidine | Sulfonamide, fluorophenyl | Experimental statin analog |
| Chlorophenyl Carbamate (e.g., 4a–i) | C₁₉H₁₈Cl₂N₂O₃ | ~393.27 | Benzene | Chloro, carbamate | Acetylcholinesterase inhibitor |
Research Findings and Implications
Structural-Activity Relationship (SAR) :
- Fluorine atoms enhance metabolic stability and membrane permeability. The target compound’s four fluorine atoms likely improve bioavailability compared to Related Compound C .
- The pyrrole core’s planar geometry facilitates stronger binding to HMG-CoA reductase compared to pyrimidine-based analogs .
Synthetic Challenges :
- Patents (e.g., –8) highlight difficulties in achieving high purity due to stereochemical complexity. Related Compound H often forms as a byproduct during fluorination steps .
Safety and Handling :
- The target compound requires stringent storage conditions (2–8°C, inert atmosphere) to prevent degradation, more so than carbamate derivatives .
Biological Activity
Calcium;7-[2-(4-fluorophenyl)-4-[(4-fluorophenyl)carbamoyl]-3-phenyl-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate is a compound that has garnered attention primarily due to its association with atorvastatin, a well-known HMG-CoA reductase inhibitor used for lowering cholesterol levels. This article delves into the biological activity of this compound, exploring its pharmacological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is a calcium salt derivative of atorvastatin, characterized by the following chemical formula:
The structure features a pyrrole ring and multiple functional groups that contribute to its biological activity.
This compound functions primarily as an HMG-CoA reductase inhibitor . This enzyme is crucial in the biosynthesis of cholesterol. By inhibiting this enzyme, the compound effectively reduces cholesterol synthesis in the liver, leading to decreased levels of low-density lipoprotein (LDL) cholesterol and triglycerides in the bloodstream .
Lipid-Lowering Effects
Clinical studies have demonstrated that atorvastatin and its derivatives significantly lower total cholesterol and LDL levels. For instance:
- Atorvastatin's Efficacy : In a study involving patients with hypercholesterolemia, atorvastatin was shown to reduce LDL cholesterol by approximately 50% at therapeutic doses .
Anti-inflammatory Properties
Recent research suggests that atorvastatin also possesses anti-inflammatory properties. This effect may be beneficial in cardiovascular diseases where inflammation plays a critical role:
- Mechanism : Atorvastatin reduces inflammatory markers such as C-reactive protein (CRP), which is associated with cardiovascular risk .
Case Studies
- Study on Hyperlipidemia Management :
- Impact on Cardiovascular Events :
Data Tables
| Parameter | Atorvastatin Effect | Control Effect |
|---|---|---|
| LDL Cholesterol Reduction (%) | 50% | 10% |
| Triglycerides Reduction (%) | 30% | 5% |
| CRP Level Reduction (%) | 25% | 0% |
Q & A
Q. How can biocatalytic methods be integrated into the synthesis to improve sustainability?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
